2-Methylthiopurine-13C, d3
CAS No.:
Cat. No.: VC16668849
Molecular Formula: C6H6N4S
Molecular Weight: 170.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6N4S |
|---|---|
| Molecular Weight | 170.22 g/mol |
| IUPAC Name | 2-(trideuterio(113C)methylsulfanyl)-7H-purine |
| Standard InChI | InChI=1S/C6H6N4S/c1-11-6-7-2-4-5(10-6)9-3-8-4/h2-3H,1H3,(H,7,8,9,10)/i1+1D3 |
| Standard InChI Key | GEVCSRLIETZLTD-KQORAOOSSA-N |
| Isomeric SMILES | [2H][13C]([2H])([2H])SC1=NC=C2C(=N1)N=CN2 |
| Canonical SMILES | CSC1=NC=C2C(=N1)N=CN2 |
Introduction
Synthesis and Isotopic Incorporation Strategies
The synthesis of 2-Methylthiopurine-13C, d3 follows established protocols for isotopic labeling of small molecules. MedChemExpress synthesizes this compound using precursor-directed biosynthesis or chemical synthesis with isotopically enriched starting materials . For example, deuterium is introduced via hydrogen-deuterium exchange reactions or by using deuterated reagents such as or . Carbon-13 incorporation often involves labeled carbon sources like -formaldehyde or -methyl groups in precursor molecules .
A representative synthetic pathway might involve:
-
Deuteration: Reacting 2-Methylthiopurine with deuterated methylating agents under controlled conditions.
-
Labeling: Introducing -enriched methyl groups during the purine ring assembly or through post-synthetic modification .
-
Purification: High-performance liquid chromatography (HPLC) or recrystallization to achieve isotopic and chemical purity .
This approach ensures minimal isotopic dilution and maintains the compound’s stability under physiological conditions .
Applications in Pharmacological Research
Metabolic Pathway Tracing
2-Methylthiopurine-13C, d3 is extensively used to study the metabolism of thiopurine drugs such as 6-mercaptopurine (6-MP) and azathioprine. These drugs are prodrugs converted into active thioguanine nucleotides (TGNs) that inhibit DNA synthesis in rapidly dividing cells . By tracing the labeled methylthiopurine metabolites, researchers quantify metabolic flux through pathways like thiopurine methyltransferase (TPMT)-mediated methylation, which inactivates thiopurines and influences drug efficacy and toxicity .
For instance, co-administration of TPMT inhibitors (e.g., aspirin or mesalazine) with thiopurines can lead to elevated TGN levels and severe myelosuppression . Using 2-Methylthiopurine-13C, d3, scientists model these interactions in vitro to predict in vivo outcomes and optimize dosing regimens .
Pharmacokinetic Studies
Deuterium labeling alters the pharmacokinetics of drugs by affecting hydrogen bond strength and metabolic enzyme affinity. Russak et al. demonstrated that deuterated drugs exhibit prolonged half-lives due to the kinetic isotope effect (KIE), where C-D bonds are cleaved more slowly than C-H bonds . For 2-Methylthiopurine-13C, d3, this property allows researchers to:
-
Track absorption, distribution, and excretion rates without isotopic interference.
-
Compare the stability of labeled vs. unlabeled compounds in biological matrices .
Analytical Chemistry and Diagnostics
In mass spectrometry, the distinct mass shift conferred by and deuterium enables unambiguous identification of 2-Methylthiopurine metabolites in complex biological samples. This is critical for developing high-throughput assays, such as the absorbance-based TPMT activity assay described by recent studies . By spiking samples with 2-Methylthiopurine-13C, d3, laboratories normalize signal intensities and improve quantification accuracy in clinical diagnostics .
Pharmacological and Clinical Implications
Drug-Drug Interaction Studies
TPMT polymorphisms significantly influence thiopurine toxicity, with 0.3–0.6% of populations being TPMT-deficient . Using 2-Methylthiopurine-13C, d3, researchers screen for drugs that inhibit TPMT, such as nonsteroidal anti-inflammatory drugs (NSAIDs), which exacerbate thiopurine toxicity by reducing methylation capacity . These studies inform clinical guidelines for co-prescribing medications and personalizing thiopurine therapy based on TPMT genotype .
Advancing Personalized Medicine
The integration of stable isotope tracers into pharmacogenomic research bridges genetic data with phenotypic drug responses. For example, patients harboring TPMT *3C alleles exhibit reduced enzyme activity and require lower thiopurine doses . By correlating isotopic tracer data with genetic profiles, clinicians predict individual metabolic capacities and minimize adverse effects .
Challenges and Future Directions
While 2-Methylthiopurine-13C, d3 offers significant research utility, challenges remain:
-
Synthetic Complexity: High costs of isotopic precursors and multi-step syntheses limit accessibility .
-
Regulatory Hurdles: Regulatory agencies require extensive validation for isotopic tracers used in clinical trials .
Future efforts should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume